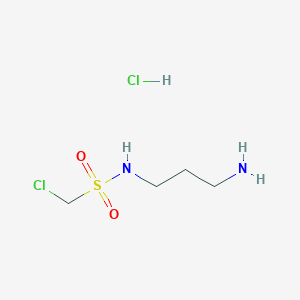

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride

概要

説明

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloromethanesulfonamide group, and a hydrochloride salt, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride typically involves the reaction of 3-aminopropylamine with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.

化学反応の分析

Types of Reactions

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloromethanesulfonamide group can be substituted by other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.

Condensation Reactions: The compound can undergo condensation reactions with other molecules, forming larger and more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively. These reactions are conducted under controlled temperatures and pH conditions.

Condensation Reactions: Reagents like carbodiimides or acid chlorides are used in condensation reactions, often in the presence of catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and larger molecular structures resulting from condensation reactions.

科学的研究の応用

Pharmaceutical Applications

-

Antibacterial Agents Development

N-(3-aminopropyl)-1-chloromethanesulfonamide serves as a building block for synthesizing new antibacterial agents. Its structural properties allow for modifications that can enhance biological activity, making it a candidate for developing derivatives with improved efficacy against resistant bacterial strains. -

Drug Delivery Systems

This compound has been investigated for its role in drug delivery systems, particularly as a carrier for organic macromolecules. Its ability to form stable complexes with drugs can enhance the bioavailability and therapeutic effects of various medications . -

Biochemical Research

Interaction studies involving this compound are crucial for understanding its pharmacological profile. Such studies can reveal insights into its mechanisms of action, potential side effects, and optimal dosing strategies, thereby facilitating its application in clinical settings.

Chemical Research Applications

-

Synthesis of New Compounds

The compound is utilized in organic synthesis as a precursor for various chemical reactions. Its chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of more complex molecules. -

Polymer Chemistry

Due to its amine functionality, N-(3-aminopropyl)-1-chloromethanesulfonamide can be incorporated into polymer matrices. This application is particularly relevant in developing hydrogels for biomedical applications, such as tissue engineering and drug delivery systems .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of derivatives synthesized from N-(3-aminopropyl)-1-chloromethanesulfonamide against various bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound.

Case Study 2: Drug Delivery Efficiency

Research focused on the use of N-(3-aminopropyl)-1-chloromethanesulfonamide as a drug carrier demonstrated improved drug release profiles and cellular uptake in vitro. These findings suggest its potential utility in targeted drug delivery systems.

Comparative Analysis with Other Sulfonamides

| Compound Name | Structure Features | Applications |

|---|---|---|

| Sulfanilamide | First sulfonamide antibiotic | Antibiotic therapy |

| Sulfamethoxazole | Contains methoxazole moiety | Widely used antibiotic |

| Acetazolamide | Carbonic anhydrase inhibitor | Treatment of glaucoma |

| Dapsone | Contains phenyl ring | Used for leprosy treatment |

| N-(3-aminopropyl)-1-chloromethanesulfonamide | Unique three-carbon chain with chloromethyl group | Antibacterial agent development |

N-(3-aminopropyl)-1-chloromethanesulfonamide's distinct structure may provide unique reactivity and biological properties compared to other sulfonamides, making it valuable in pharmaceutical and chemical research.

作用機序

The mechanism of action of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride involves its interaction with various molecular targets. The amino group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their activity. The chloromethanesulfonamide group can participate in substitution reactions, introducing new functional groups into the target molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in research and therapeutic applications.

類似化合物との比較

Similar Compounds

- N-(3-aminopropyl)methacrylamide hydrochloride

- N-(3-aminopropyl)dimethylamine hydrochloride

- N-(3-aminopropyl)ethylenediamine hydrochloride

Uniqueness

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride is unique due to the presence of both an amino group and a chloromethanesulfonamide group, which confer distinct chemical reactivity and versatility. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

生物活性

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound has a molecular formula of C₄H₁₃ClN₂O₂S and a molecular weight of approximately 182.69 g/mol. The compound is characterized by its sulfonamide group, which is known for its broad spectrum of biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to possess activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 4–16 µg/mL against resistant strains, indicating their potential as antibacterial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| N-(3-aminopropyl)-1-chloromethanesulfonamide | 4–16 | Broad-spectrum antibacterial |

Anticancer Activity

Studies suggest that this compound may have anticancer properties. Similar compounds have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. For example, certain sulfonamide derivatives have demonstrated cytotoxic effects on A549 lung cancer cells, with reported growth inhibition percentages reaching up to 85% .

The biological activity of this compound can be attributed to its ability to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting DNA synthesis in microorganisms .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several sulfonamide derivatives against resistant strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited varying degrees of inhibition, with some derivatives showing enhanced activity compared to standard antibiotics like ciprofloxacin .

Study 2: Anticancer Properties

In another investigation, a series of sulfonamide derivatives were tested for their anticancer properties against different cancer cell lines. This compound was included in the screening process, revealing promising results in terms of cytotoxicity and growth inhibition across multiple cancer types .

Safety and Toxicology

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies indicate that at high doses (300 mg/kg), adverse effects such as respiratory distress and organ discoloration were observed in animal models. However, lower doses showed no significant toxicity .

特性

IUPAC Name |

N-(3-aminopropyl)-1-chloromethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClN2O2S.ClH/c5-4-10(8,9)7-3-1-2-6;/h7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJIHKLABSSCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNS(=O)(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。